N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-16(11-5-6-14-15(9-11)25-10-19-14)18-7-8-22-17(24)12-3-1-2-4-13(12)20-21-22/h1-6,9-10H,7-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVLMXRTIRGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethyl linker and subsequent formation of the benzo[d][1,2,3]triazin-4-one ring. The final step involves the formation of the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially converting the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzo[d]thiazole-6-carboxylic acid derivatives, while reduction could produce benzo[d]thiazole-6-ethylamine derivatives.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties may be utilized in developing new materials or catalysts for industrial processes.
Mechanism of Action
The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzothiazole carboxamides and related heterocyclic derivatives, focusing on structural features, synthetic methods, and physicochemical properties.
Structural Features
- Target Compound: Combines a benzo[d]thiazole-6-carboxamide core with a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group attached via an ethyl linker.
- Compound 20 (): Retains the benzothiazole-6-carboxamide core but substitutes the triazinone group with a phenylsulfonamidoethyl chain. The sulfonamide moiety enhances hydrophilicity and hydrogen-bonding capacity .
- FFF-31 (): Shares the benzothiazole-6-carboxamide core but replaces the triazinone with a 3-(but-3-yn-1-yl)-3H-diazirin-3-yl group. The diazirine ring is photoreactive, making it useful for photoaffinity labeling in chemoproteomics .
- Thiadiazolotriazinone (): Features a thiadiazolo[2,3-c][1,2,4]triazin-7-yl core instead of benzothiazole, synthesized via cyclization of thioxothiourea derivatives. This structure emphasizes divergent heterocyclic reactivity .
Physicochemical Properties
- Melting Points: Compounds 20–24 () exhibit high thermal stability (>200°C), attributed to strong intermolecular hydrogen bonding from sulfonamide or pyridinylamino groups . The target compound’s triazinone moiety may similarly enhance melting point, though data are unavailable.
- Purity : All compounds exceed 96% purity (HPLC/HRMS), underscoring robust synthetic protocols. FFF-31’s purity is unreported but inferred to be high given its characterization via NMR and LC-MS .
- Solubility: Sulfonamide derivatives (e.g., Compound 20) are more polar than the target compound, which may exhibit moderate solubility due to the triazinone’s electron-withdrawing effects.
Q & A
Q. What are the key steps in synthesizing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Linking the benzo[d]thiazole-6-carboxamide moiety to the 4-oxobenzo[d][1,2,3]triazine core via an ethyl spacer.
- Protection/deprotection strategies : Ensuring selective functionalization of reactive groups (e.g., amide or triazine nitrogen) .
- Purification : Column chromatography or recrystallization to isolate the final product, validated by NMR and HPLC .
Q. How can researchers confirm the structural integrity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton and carbon environments, especially distinguishing between the triazinone and thiazole rings .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolving the 3D arrangement of heterocyclic cores and substituents, if single crystals are obtainable .
Q. What are the common chemical reactions observed in this compound?
Reactivity is influenced by its functional groups:
- Oxidation : The triazinone moiety may undergo oxidation at the N-O bond under strong oxidizing conditions .
- Nucleophilic substitution : The ethyl linker’s amino group can participate in alkylation or acylation reactions .
- Hydrolysis : The amide bond may degrade under acidic or basic conditions, requiring pH-controlled environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Catalyst selection : Palladium-based catalysts for coupling reactions, with ligand optimization to reduce side products .
- Temperature control : Lower temperatures (< 60°C) to prevent decomposition of the triazinone ring .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Compound stability : Monitor degradation via HPLC during bioassays .
- Target selectivity : Use siRNA knockdown or isoform-specific inhibitors to validate interactions with kinases or receptors .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosine kinases) .
- Molecular Dynamics (MD) simulations : GROMACS for assessing binding stability over time .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole) with activity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
- Substituent variation : Introduce halogens or methoxy groups at the benzo[d]thiazole’s 2-position to modulate lipophilicity .
- Linker modification : Replace the ethyl spacer with polyethylene glycol (PEG) to enhance solubility .
- Bioisosteric replacement : Substitute the triazinone ring with quinazolinone to evaluate potency shifts .
Q. What strategies mitigate the compound’s instability in aqueous buffers?
- Co-solvents : Use DMSO or cyclodextrins to improve solubility without hydrolysis .
- Lyophilization : Store as a lyophilized powder and reconstitute in buffer immediately before use .
- Prodrug design : Mask the amide group as an ester to enhance stability in vivo .
Q. How can researchers validate the compound’s selectivity for a specific enzyme isoform?
- Kinase profiling screens : Use commercial panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases .
- Crystallography : Co-crystallize the compound with the target enzyme to identify binding-site interactions .
- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. isoform-deficient cell lines .
Q. What in vitro models are appropriate for evaluating its anticancer potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
